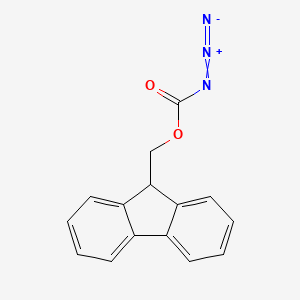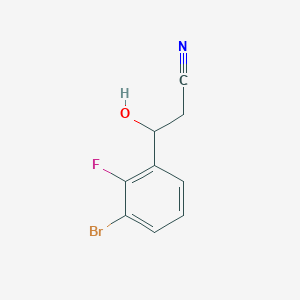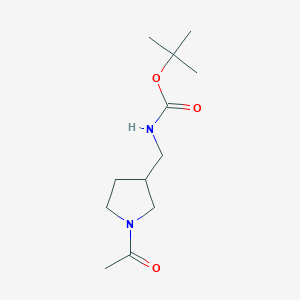
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H2BrClO4S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide typically involves the bromination and chlorosulfonation of thiophene derivatives. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process involves:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorosulfonation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
4-Bromo-5-chlorosulfonylthiophene-2-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its sulfonamide group also makes it a valuable intermediate for the synthesis of biologically active compounds.
Propiedades
Fórmula molecular |
C4H3BrClNO4S3 |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
3-bromo-5-sulfamoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4H3BrClNO4S3/c5-2-1-3(14(7,10)11)12-4(2)13(6,8)9/h1H,(H2,7,10,11) |
Clave InChI |
WXFMXGYGMHPMGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)S(=O)(=O)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4'-Bromo-1,1'-biphenyl-4-yl)oxy]-valeric acid](/img/structure/B8375118.png)



![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)





![2-[5-Methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B8375176.png)
![Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8375186.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B8375194.png)
